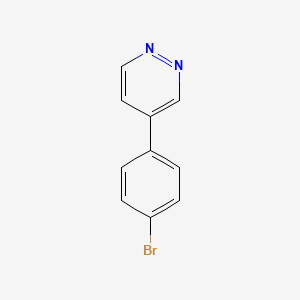

4-(4-Bromophenyl)pyridazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(4-Bromophenyl)pyridazine” is a chemical compound with a pyridazine ring, which is a six-membered ring with two adjacent nitrogen atoms .

Synthesis Analysis

The synthesis of pyridazine derivatives, including “this compound”, often involves [3 + n] cycloaddition reactions . In these reactions, a multiple bond dipolarophile is added to a three-atom component system . Other synthetic approaches involve the use of chalcones, hydrazines, diazo compounds, and hydrazones under different reaction conditions .Molecular Structure Analysis

The molecular structure of “this compound” is based on a pyridazine ring, which is an aromatic, heterocyclic, organic compound with two adjacent nitrogen atoms .Chemical Reactions Analysis

Pyridazine derivatives, including “this compound”, have been found to participate in various chemical reactions. For instance, [3 + n] cycloaddition reactions have been extensively studied in the pyridazine series .Scientific Research Applications

Synthesis of Heterocyclic Compounds with Antibacterial Activities

The utility of 4-(4-bromophenyl)-4-oxobut-2-enoic acid as a precursor for synthesizing a variety of heterocyclic compounds, including aroylacrylic acids, pyridazinones, and furanones derivatives, has been explored. These compounds were produced through reactions with different agents under Aza–Michael addition conditions and showed potential for antibacterial activities upon further modifications (El-Hashash et al., 2015).

Development of Anticancer and Antiangiogenic Agents

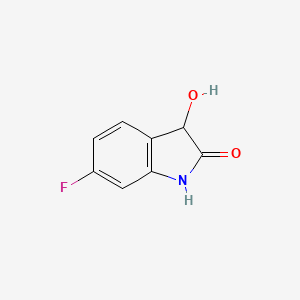

Pyridazinones, recognized for their biological activities, have been synthesized to include new 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one derivatives. These compounds were evaluated against various human cancer cell lines, showing inhibitory activities comparable to standard treatments. Moreover, they demonstrated significant potential as antiangiogenic agents, highlighting their relevance in cancer research (Kamble et al., 2015).

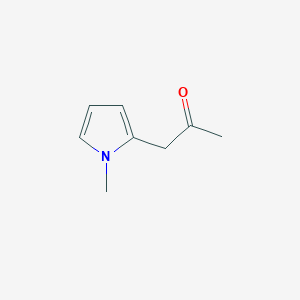

Synthesis and Evaluation of Pyrrole Hydrazones for Safety and Antioxidant Activity

A study focused on synthesizing N-pyrrolylhydrazide hydrazones under micro synthesis conditions revealed compounds with promising safety profiles and antioxidant activities. Among the synthesized compounds, some exhibited low toxicity and potent antioxidant capabilities in various cellular-based models, suggesting their potential in medicinal chemistry (Tzankova et al., 2020).

Antiviral Drug Discovery and Paradigms

The development of antiviral drugs has been a focus of research, with stories highlighting the discovery and evaluation of various compounds, including those related to 4-(4-bromophenyl)pyridazine. These compounds have been part of broader studies aimed at identifying new therapeutic strategies against a range of viral infections, demonstrating the diverse applications of pyridazine derivatives in antiviral research (De Clercq, 2009).

Mechanism of Action

Target of Action

Pyridazinone derivatives, a category that includes 4-(4-bromophenyl)pyridazine, have been found to interact with a wide range of biological targets .

Mode of Action

Pyridazinone derivatives have been associated with a plethora of activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .

Biochemical Pathways

It’s worth noting that pyrazoline derivatives, which are structurally similar to pyridazinones, have been found to affect acetylcholinesterase (ache) activity and malondialdehyde (mda) levels in the brain, which are associated with neural pulses’ transmission and oxidative stress, respectively .

Pharmacokinetics

The inherent polarity, low cytochrome p450 inhibitory effects, and potential to reduce interaction of pyridazine-based compounds with the cardiac herg potassium channel add additional value in drug discovery and development .

Result of Action

Studies on similar compounds suggest potential effects on neural pulses’ transmission and oxidative stress .

Action Environment

It’s worth noting that the physicochemical properties of pyridazine-based compounds can be advantageous when deployed judiciously .

Safety and Hazards

Future Directions

Pyridazine derivatives, including “4-(4-Bromophenyl)pyridazine”, have potential applications in medicinal chemistry and optoelectronics . They have emerged as privileged structures in heterocyclic chemistry due to their excellent chemistry and potential applications . Therefore, future research could focus on exploring these applications further.

properties

IUPAC Name |

4-(4-bromophenyl)pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2/c11-10-3-1-8(2-4-10)9-5-6-12-13-7-9/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLPKTLAIVIEBIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=NC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(7-benzyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2923462.png)

![7-[(E)-but-2-enyl]-8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-3-methylpurine-2,6-dione](/img/no-structure.png)

![N~4~-(3-chlorophenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2923465.png)

![1-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)piperazin-1-yl]propan-2-ol](/img/structure/B2923467.png)

![4-cyano-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B2923470.png)

![4-(3,4-dimethoxyphenyl)-6-hydroxy-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2923473.png)

![2-[5-methoxy-2-(4-methoxyphenyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B2923474.png)

![2-((1-(2-(Benzo[d]oxazol-2-ylthio)acetyl)piperidin-4-yl)oxy)nicotinonitrile](/img/structure/B2923475.png)

![{4-[(4-Chlorophenyl)amino]-1-phenylpyrazolo[5,4-d]pyrimidin-6-yl}(3-ethoxyprop yl)amine](/img/structure/B2923476.png)